molecular formula C11H15NS B12819827 N-Benzyl-2-methylpropanethioamide

N-Benzyl-2-methylpropanethioamide

Cat. No.: B12819827
M. Wt: 193.31 g/mol
InChI Key: SCRSXPITJFPLEC-UHFFFAOYSA-N
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Description

N-Benzyl-2-methylpropanethioamide is an organic compound with the molecular formula C11H15NS It is a thioamide derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group on the propanethioamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-methylpropanethioamide typically involves the reaction of benzylamine with 2-methylpropanethioamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CH}_3\text{CH}_2\text{C}(=S)\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NH}\text{C}(=S)\text{CH}_2\text{CH}_3 ]

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under optimized conditions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-methylpropanethioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzylamine and 2-methylpropanamine.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-2-methylpropanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-methylpropanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-phenylethylamine: Similar structure but with a phenylethyl group instead of a methylpropanethioamide group.

    N-Benzyl-2-methylpropanamide: Similar structure but with an amide group instead of a thioamide group.

    N-Benzyl-2-methylpropaneamine: Similar structure but with an amine group instead of a thioamide group.

Uniqueness

N-Benzyl-2-methylpropanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

N-benzyl-2-methylpropanethioamide

InChI

InChI=1S/C11H15NS/c1-9(2)11(13)12-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13)

InChI Key

SCRSXPITJFPLEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=S)NCC1=CC=CC=C1

Origin of Product

United States

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